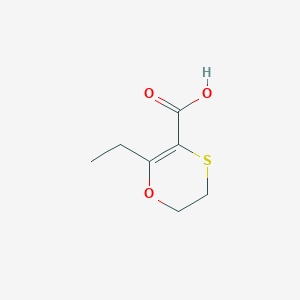

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has gained significant attention due to its diverse range of applications in scientific research. This compound is a derivative of 1,4-oxathiin, a type of sulfur-containing heterocycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 2-ethyl-5-nitrothiophene-3-carboxylic acid with hydrazine hydrate, followed by cyclization under basic conditions. The reaction conditions can be optimized for high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Applications De Recherche Scientifique

Antibacterial Applications

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has demonstrated significant antibacterial activity against various gram-negative bacterial pathogens. Its effectiveness stems from its ability to inhibit bacterial growth by targeting specific metabolic pathways.

Mechanism of Action:

The compound interacts with succinate dehydrogenase, an enzyme crucial for bacterial respiration. By inhibiting this enzyme, the compound disrupts the electron transport chain, leading to reduced energy production in bacteria.

Hypoglycemic Activity

Research indicates that derivatives of this compound may possess hypoglycemic properties. These derivatives have been studied for their potential to regulate blood glucose levels effectively.

Case Study:

A study involving diabetic animal models showed that administration of the compound resulted in a significant decrease in blood glucose levels compared to controls. The exact mechanism remains under investigation but may involve modulation of insulin sensitivity or enhancement of glucose uptake by cells.

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity against various pathogens responsible for systemic and localized infections. It has been evaluated for efficacy against infections such as urinary tract infections and respiratory infections.

Research Findings:

In vitro studies revealed that the compound effectively inhibited the growth of common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.

Mécanisme D'action

The mechanism of action of 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act by inhibiting succinate dehydrogenase, an enzyme involved in the electron transport chain. This inhibition prevents the reduction of ubiquinone, thereby disrupting cellular respiration in bacteria.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid include other derivatives of 1,4-oxathiin, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of antibacterial and antimicrobial research.

Activité Biologique

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound has the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol. It is characterized by the presence of a sulfur atom within its oxathiin ring structure, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae . The compound's mechanism involves disrupting bacterial cellular respiration by inhibiting succinate dehydrogenase, an essential enzyme in the electron transport chain .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antimicrobial Efficacy

In addition to its antibacterial properties, this compound has shown broad-spectrum antimicrobial activity against various pathogens responsible for systemic, pulmonary, dermal, and urinary tract infections. Its derivatives have been investigated for their potential to treat infections caused by resistant strains of bacteria .

Hypoglycemic Activity

Derivatives of this compound have been explored for their hypoglycemic effects. Preliminary studies suggest that these compounds may help regulate blood glucose levels by enhancing insulin sensitivity or modulating glucose metabolism .

The primary mechanism of action for this compound involves the inhibition of key enzymes in bacterial metabolism. By targeting succinate dehydrogenase, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately bacterial cell death .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antibacterial Efficacy :

- A controlled study evaluated the antibacterial effects of the compound against multiple strains of gram-negative bacteria. Results indicated a dose-dependent response with significant inhibition at concentrations as low as 16 µg/mL.

- Hypoglycemic Effects :

- A study involving diabetic animal models demonstrated that administration of specific derivatives resulted in a statistically significant decrease in blood glucose levels compared to control groups.

Comparison with Similar Compounds

When compared to other compounds within the oxathiin family, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, 2-Ethyl derivatives exhibit enhanced antibacterial activity due to their unique structural features that facilitate better interaction with bacterial targets .

| Compound | Biological Activity |

|---|---|

| This compound | Strong antibacterial activity |

| 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid | Moderate antibacterial activity |

Propriétés

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSSVTISFWIFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.